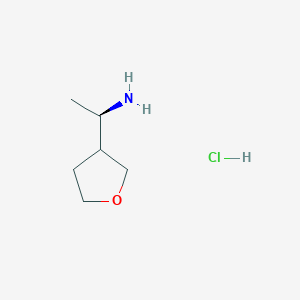

(1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl

Description

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

(1R)-1-(oxolan-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-5(7)6-2-3-8-4-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6?;/m1./s1 |

InChI Key |

ZYZOZVDOIHZJFI-VQALBSKCSA-N |

Isomeric SMILES |

C[C@H](C1CCOC1)N.Cl |

Canonical SMILES |

CC(C1CCOC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

A common synthetic approach begins with maleic glycol or related diols, which undergo cyclization to form tetrahydrofuran derivatives. For example, maleic glycol can be cyclized to 2,5-dihydrofuran, which is then functionalized to 3-formyl tetrahydrofuran. This intermediate is crucial for subsequent reductive amination to introduce the amino group at the 3-position of the tetrahydrofuran ring.

Stepwise Synthetic Route

| Step | Reaction | Conditions | Catalysts/Reagents | Notes |

|---|---|---|---|---|

| 1 | Cyclization of maleic glycol to 2,5-dihydrofuran | 120–150 °C, fixed bed reactor | Modified montmorillonite, hydroxyapatite, or alumina catalyst (mass ratio catalyst:maleic glycol 1:30–50), 6–12 hours | Green, industrially scalable, low cost |

| 2 | Formylation of 2,5-dihydrofuran to 3-formyl tetrahydrofuran | 50–100 °C, 12–24 hours, high-pressure vessel | Metal catalyst (cobalt carbonyl, bis(triphenylphosphine) platinum dichloride, or rhodium carbonyl hydride), halogenated diphosphinium ion salt co-catalyst, solvent (benzene, toluene, or xylene), water gas (CO:H2 = 1:1) at 0.1–3 MPa | Deoxygenation with nitrogen prior to reaction |

| 3 | Reductive amination of 3-formyl tetrahydrofuran to 3-aminomethyl tetrahydrofuran | 40–60 °C, 3–6 hours, high-pressure vessel | Hydroxyapatite-supported nickel catalyst (prepared via nickel acetate impregnation and calcination), solvent (methanol, ethanol, or isopropanol), ammonia and hydrogen gas mixture (1:1) at 0.1–1 MPa | Ensures introduction of amino group with stereochemical control |

This synthetic route yields 3-aminomethyl tetrahydrofuran, a close structural analog to (1R)-1-(Tetrahydrofuran-3-yl)ethan-1-amine, which can be further elaborated or purified to obtain the desired enantiomer and converted to the hydrochloride salt for stability.

Catalyst Preparation for Reductive Amination

The hydroxyapatite-supported nickel catalyst is prepared as follows:

- Hydroxyapatite is dispersed in acetone (20 mL acetone per 1 g hydroxyapatite).

- Nickel acetate solution in acetone (30 g nickel acetate per 100 mL acetone) is added dropwise over 2 hours to the hydroxyapatite suspension.

- The mixture is stirred at 55 °C for 20 hours, then acetone is evaporated.

- The crude catalyst is dried at 40 °C for 12 hours and calcined at 280 °C for 3 hours to yield the active catalyst.

Analytical and Purification Techniques

The final product, (1R)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride, is typically purified by recrystallization and characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry

- Mass spectrometry to verify molecular weight and purity

- Chiral chromatography to assess enantiomeric excess

- Melting point and optical rotation measurements for quality control

Research Findings and Industrial Relevance

- The described method offers a green, cost-effective, and scalable process avoiding hazardous catalysts like Raney nickel or palladium carbon, which pose safety risks.

- The use of modified montmorillonite and hydroxyapatite as catalysts promotes environmentally benign conditions.

- The reductive amination step under mild conditions (40–60 °C, low pressure) with ammonia and hydrogen gas mixture ensures high selectivity and yield.

- The process is suitable for industrial amplification due to its operational simplicity and catalyst recyclability.

Summary Data Table of Preparation Conditions

| Synthesis Step | Temperature (°C) | Pressure (MPa) | Catalyst | Solvent | Reaction Time | Key Notes |

|---|---|---|---|---|---|---|

| Cyclization (maleic glycol to 2,5-dihydrofuran) | 120–150 | Atmospheric | Modified montmorillonite / hydroxyapatite / alumina | None specified | 6–12 h | Mass ratio catalyst:substrate 1:30–50 |

| Formylation (2,5-dihydrofuran to 3-formyl tetrahydrofuran) | 50–100 | 0.1–3 | Cobalt carbonyl / Pt or Rh complex + halogenated diphosphinium salt | Benzene / toluene / xylene | 12–24 h | CO:H2 = 1:1 gas mixture |

| Reductive amination (3-formyl tetrahydrofuran to 3-aminomethyl tetrahydrofuran) | 40–60 | 0.1–1 | Hydroxyapatite-supported Ni catalyst | Methanol / ethanol / isopropanol | 3–6 h | NH3:H2 = 1:1 gas mixture |

Mechanism of Action

The mechanism of action of (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hcl depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological system and the specific function of the compound.

Comparison with Similar Compounds

Chemical Structure and Properties :

- IUPAC Name : (1R)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride

- Molecular Formula: C₆H₁₃NO·HCl

- Molecular Weight : 163.64 g/mol

- Key Features : A chiral primary amine with a tetrahydrofuran (THF) ring substituted at the 3-position. The (1R)-configuration confers stereochemical specificity, critical for interactions in biological systems or asymmetric synthesis .

- Physicochemical Properties : The THF ring enhances rigidity and moderate hydrophilicity, while the hydrochloride salt improves aqueous solubility.

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethanamine Backbone

The following table compares the target compound with analogs featuring different substituents:

Key Observations :

Fluorinated and Halogenated Analogs

Key Observations :

- Fluorine Substitution : Trifluoro derivatives () exhibit increased electronegativity and resistance to oxidative metabolism, making them valuable in medicinal chemistry.

- Halogenated Aromatics : Chloro-fluorophenyl analogs () combine hydrophobicity and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets.

Stereochemical Variants

Key Observations :

- Stereochemistry : The (1R) configuration in the target compound may confer distinct binding affinities compared to (1S)-isomers (), critical for receptor-targeted applications.

Biological Activity

(1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hydrochloride, also known as a tetrahydrofuran derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hydrochloride is C6H13ClN0, with a molecular weight of 115.17 g/mol. The compound features a tetrahydrofuran ring, which is known to influence its biological activity due to its ability to interact with various biological targets.

Research indicates that compounds with tetrahydrofuran moieties may exhibit unique interactions with biological receptors and enzymes. These interactions can lead to various pharmacological effects, including:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated significant inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription .

- Antimicrobial Activity : Preliminary investigations suggest that (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine may possess antibacterial properties. Compounds with similar structures have been tested against a range of Gram-positive and Gram-negative bacteria, showing promising results in terms of minimum inhibitory concentration (MIC) values .

Study 1: Antibacterial Activity

In a recent study, a series of tetrahydrofuran derivatives were synthesized and evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that several compounds exhibited low nanomolar IC50 values against bacterial DNA gyrase, suggesting that (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hydrochloride could similarly inhibit bacterial growth through enzyme targeting .

Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition profile of tetrahydrofuran-containing compounds. The study highlighted that these compounds could act as dual inhibitors of bacterial topoisomerases, which are essential for DNA supercoiling and relaxation processes. The findings showed that certain derivatives had IC50 values lower than 100 nM, indicating strong inhibitory capabilities .

Table 1: Biological Activity Overview

| Property | Observation |

|---|---|

| Molecular Formula | C6H13ClN0 |

| Molecular Weight | 115.17 g/mol |

| Antibacterial Activity | Low nanomolar IC50 against bacterial topoisomerases |

| Enzyme Inhibition | Dual inhibition of DNA gyrase and topoisomerase IV |

| Minimum Inhibitory Concentration (MIC) | Effective against Gram-positive and Gram-negative bacteria |

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | IC50 (nM) | Target Enzyme |

|---|---|---|

| (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine hydrochloride | <100 | DNA gyrase |

| Compound A | <32 | Topoisomerase IV |

| Compound B | <50 | DNA gyrase |

Q & A

Q. How can researchers confirm the enantiomeric purity of this compound?

- Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is commonly used. Alternatively, nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography (if single crystals are obtainable) can resolve stereochemistry. highlights RP-UPLC for impurity profiling, which can be adapted for chiral separation .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Answer : Key precautions include:

- Using explosion-proof equipment and avoiding ignition sources (due to flammability risks) .

- Storing in a dry, ventilated environment at 2–8°C to prevent degradation .

- Employing PPE (gloves, goggles) to minimize skin/eye contact, as the compound may cause sensitization .

Q. Which analytical techniques are suitable for characterizing this compound’s structural integrity?

- Answer :

- FT-IR and NMR for functional group and stereochemical verification.

- Mass spectrometry (HRMS) to confirm molecular weight (e.g., uses CI+ HRMS for a related amine) .

- X-ray crystallography with programs like SHELXL for absolute configuration determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

- Answer : Use iterative refinement in SHELXL, incorporating restraints for disordered moieties (e.g., tetrahydrofuran rings). details recent SHELXL updates, including improved handling of twinned data and hydrogen-bonding networks. Cross-validation with ORTEP-3 for thermal ellipsoid visualization can identify overinterpreted electron density .

Q. What experimental design considerations are critical to avoid diastereomer formation during synthesis?

- Answer :

- Temperature control : Lower temperatures reduce racemization (e.g., uses room temperature for carbamate deprotection) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) minimize side reactions.

- Catalyst optimization : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) enhance stereoselectivity.

Q. How can stability-indicating methods address impurities in this compound?

- Answer : Develop a reverse-phase UPLC method with a C18 column and gradient elution (e.g., validates a method for cinacalcet HCl, detecting regioisomers and diastereomers at ≤0.1% levels). For hydrolytic stability, stress testing under acidic/alkaline conditions is recommended .

Q. What advanced tools integrate computational and experimental data for structural analysis?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.